N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Catalog No.
S11439330
CAS No.
M.F
C17H15N3OS2
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-...

Product Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C17H15N3OS2/c1-10-18-14(11-6-3-2-4-7-11)15(22-10)16(21)20-17-19-12-8-5-9-13(12)23-17/h2-4,6-7H,5,8-9H2,1H3,(H,19,20,21)

InChI Key

ZINBKIAOVQGSAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=NC3=C(S2)CCC3)C4=CC=CC=C4

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structural features. It contains a cyclopenta[d][1,3]thiazole moiety fused with a thiazole ring, which contributes to its intriguing chemical properties. The compound's molecular formula is C16H16N2OS2C_{16}H_{16}N_2OS_2, and it has potential applications in various fields, including medicinal chemistry and material science. Its structural complexity suggests that it may exhibit unique biological activities and reactivity patterns that are of interest for further research.

  • Oxidation: This process can introduce oxygen-containing functional groups into the compound.
  • Reduction: This reaction may remove oxygen-containing groups or add hydrogen atoms.
  • Substitution: Functional groups within the compound can be replaced by other groups, altering its chemical behavior and properties.

These reactions can be utilized to modify the compound for specific applications or to explore its reactivity in various chemical environments.

Research indicates that compounds similar to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide may exhibit significant biological activities, including cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives of thiazole compounds can inhibit the growth of various cancer cells, suggesting potential therapeutic applications in oncology. The specific biological activity of this compound requires further investigation to elucidate its mechanisms of action and therapeutic potential .

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions:

  • Preparation of Cyclopenta[d][1,3]thiazole Intermediate: This initial step often requires the use of specific reagents and conditions to form the cyclopenta ring.
  • Formation of Thiazole Ring: Subsequent reactions introduce the thiazole moiety into the structure.
  • Final Modifications: Additional steps may involve functional group modifications to achieve the desired carboxamide structure.

In industrial settings, large-scale production may utilize batch reactors with controlled conditions to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality final products .

The unique structure of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide suggests several potential applications:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new anticancer agents.
  • Material Science: Its unique chemical properties might be harnessed in creating novel materials with specific functionalities.

Further research is necessary to fully explore these applications and their implications for various scientific fields.

Interaction studies are critical for understanding how N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide interacts with biological targets. Molecular docking studies can provide insights into binding affinities and mechanisms of action against specific proteins or enzymes. Additionally, in vitro studies on cell lines can help evaluate the compound's efficacy and toxicity profiles. Such studies are essential for assessing its potential as a therapeutic agent .

Several compounds share structural similarities with N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide. Key examples include:

Compound NameStructural FeaturesUnique Characteristics
N-(4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-thiazoleContains a cyclopenta[d][1,3]thiazole ringLacks the phenyl group
2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydrothiazoleBenzamido group attachedDifferent substitution pattern
N-(5,6-dihydrothiazol)-3-(indolyl)propanamideIndole moiety presentMay exhibit different biological activities

Uniqueness: The presence of both the isopropyl group and the specific arrangement of thiazole rings in N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide distinguishes it from these similar compounds. This unique structure may confer distinct chemical and biological properties that warrant further investigation.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

341.06565446 g/mol

Monoisotopic Mass

341.06565446 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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